3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

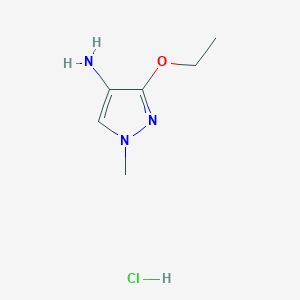

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C6H12ClN3O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-ethoxy-1-methylpyrazole with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of aminopyrazoles have shown promising results in inhibiting tumor growth in vitro, with some exhibiting micromolar IC50 values against cell lines such as HeLa and MCF7 .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF7 | TBD | Antitumor |

| Other Aminopyrazoles | HeLa | 10–20 | Antitumor |

| Other Aminopyrazoles | SKOV3 | 15–25 | Antitumor |

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. The presence of the amino group in the pyrazole ring enhances its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions. In vitro assays have demonstrated that certain derivatives possess higher antioxidant capacities than standard reference drugs .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity. The compound can be synthesized via methods such as solvent-free condensation or reductive amination, which are advantageous for producing high yields without extensive purification steps .

Synthesis Methodology

The following table summarizes a general synthesis pathway:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl hydrazine, ethyl acetoacetate | Reflux in ethanol | 85 |

| 2 | Hydrochloric acid (for salt formation) | Room temperature | 90 |

Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug development processes targeting various diseases, including cancer and inflammatory disorders . Its structural characteristics allow for modifications that can enhance efficacy and specificity.

Inhibitory Effects on JAK Pathways

Research has indicated that compounds similar to this compound can inhibit Janus kinase (JAK) pathways, which are crucial in many signaling processes related to immune response and hematopoiesis . This makes it a candidate for therapeutic interventions in diseases such as rheumatoid arthritis and certain cancers.

Antitumor Efficacy Study

A study conducted on a series of pyrazole derivatives demonstrated that modifications in the substituents significantly affected their antitumor activity against various cancer cell lines. The study found that introducing different functional groups improved the selectivity and potency of the compounds against specific tumors .

Oxidative Stress Research

In another investigation, researchers evaluated the antioxidant properties of pyrazole derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative damage in cellular models, indicating potential applications in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound is structurally similar, with a methoxy group instead of an ethoxy group.

1-Methyl-4-aminopyrazole: Another related compound, used as an intermediate in organic synthesis and pharmaceuticals.

Uniqueness

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Biologische Aktivität

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1431970-13-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an ethoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClN3O, with a molecular weight of 177.63 g/mol. Its structure can be represented as follows:

This compound's unique ethoxy substitution alters its solubility and stability, which may influence its biological interactions compared to other pyrazole derivatives .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways are explored to enhance its biological activity, including reactions typical of amines that help modify its properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Compounds within this class have been shown to inhibit the growth of various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction.

Case Study:

A study demonstrated that certain pyrazole derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, with some compounds inducing apoptosis in breast cancer MDA-MB-231 cells . The ability to enhance caspase activity indicates a potential role in cancer therapy.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Ethoxy-1-methyl-1H-pyrazol-4-amine | Staphylococcus aureus | 18 |

| 3-Ethoxy-1-methyl-1H-pyrazol-4-amine | Escherichia coli | 15 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 24 |

| Ciprofloxacin (Control) | Escherichia coli | 22 |

These results indicate that while the compound shows promise, it is essential to compare its efficacy against established antibiotics .

Other Biological Activities

Beyond anticancer and antibacterial properties, pyrazole derivatives have been investigated for anti-inflammatory, antituberculosis, and antiviral activities. Their mechanism often involves inhibition of specific enzymes or pathways critical to disease progression .

Molecular Interaction Studies

Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Studies employing molecular docking techniques have indicated potential interactions with key enzymes involved in cancer and bacterial resistance mechanisms .

Eigenschaften

IUPAC Name |

3-ethoxy-1-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXZEFUBEJKWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.